![molecular formula C13H18N2O3 B2985025 1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097922-96-6](/img/structure/B2985025.png)
1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione
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Overview
Description
The compound “1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring can positively affect the biological activity of the compound .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used do not require special conditions . The preparation of 3-substituted pyrrolidine-2,5-dione derivatives has been displayed with biological activity on Mycobacterium tuberculosis .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the five-membered pyrrolidine ring . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2,5-dione derivatives are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by the physicochemical parameters of pyrrolidine . The influence of steric factors on biological activity is also investigated .Scientific Research Applications
Synthesis and Characterization
- Novel Synthetic Pathways : Research has shown innovative methods for synthesizing related pyrrolidine derivatives. For example, one study outlines a one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles, which could offer insights into methodologies potentially applicable to synthesizing compounds like "1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione" (Klappa et al., 2002).
- Chemical Properties and Reactions : Another study discusses the acylation of pyrrolidine-2,4-diones, which are structurally related, highlighting the synthesis of 3-acyltetramic acids. This type of research is pivotal for understanding the reactivity and potential modifications of the core structure (Jones et al., 1990).
Biological Activities and Applications
- Antioxidant Activity : A computational study on a Mannich base similar to the query compound revealed significant antioxidant activity, suggesting potential research applications in designing antioxidant agents (Boobalan et al., 2014).
- Antibacterial and Antifungal Properties : Spiro[pyrrolidin-2,3′-oxindoles], structurally related to the query compound, have been synthesized and evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating the potential for similar compounds to be developed as therapeutic agents (Haddad et al., 2015).
Computational Analysis and Spectroscopy
- Computational Studies : Computational analyses offer insights into the equilibrium geometry, vibrational spectra, and electronic structure of related compounds, which are critical for understanding their chemical behavior and potential applications in material science or drug design (Boobalan et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been used in the treatment of various diseases .
Mode of Action
It’s known that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrrolidine derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine and its derivatives play a significant role in their biological activity .
Result of Action
It’s known that some pyrrolidine-2,5-dione derivatives have shown significant biological activity against gram-negative bacteria .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-[[1-(cyclobutanecarbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-11-4-5-12(17)15(11)8-9-6-14(7-9)13(18)10-2-1-3-10/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVTOIPILULHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione |
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